Chalcones and their derivatives have been well examined and demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties . A detailed evaluation of the purported health benefits of chalcone and its derivatives, including molecular mechanisms of pharmacological activities, can be further explored .
Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
Indole derivatives, which might be structurally related to “8-(2-Chlorophenyl)-8-oxooctanenitrile”, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
Chalcones, a class of compounds that “8-(2-Chlorophenyl)-8-oxooctanenitrile” might belong to, have been found in many artificial sweeteners, scintillators, polymerization catalysts, fluorescent whitening agents, and organic brightening agents . They have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
8-(2-Chlorophenyl)-8-oxooctanenitrile is a chemical compound with the molecular formula C₁₄H₁₆ClNO and a molecular weight of 249.74 g/mol. It features a chlorophenyl group attached to an oxo-octanenitrile backbone, which contributes to its unique chemical properties. The compound is characterized by its nitrile functional group (–C≡N) and a ketone (–C=O) adjacent to the chlorophenyl moiety, making it of interest in various chemical and biological applications.
These reactions are fundamental in synthetic organic chemistry and are often employed in the development of pharmaceuticals and agrochemicals .
Several synthetic routes can be utilized to produce 8-(2-Chlorophenyl)-8-oxooctanenitrile:
8-(2-Chlorophenyl)-8-oxooctanenitrile has potential applications in:
Interaction studies involving 8-(2-Chlorophenyl)-8-oxooctanenitrile focus on its binding affinity to various biological targets, including enzymes and receptors. Preliminary studies suggest that similar compounds may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for assessing the compound's therapeutic potential and toxicity profile .
Several compounds share structural similarities with 8-(2-Chlorophenyl)-8-oxooctanenitrile, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
8-(4-Chlorophenyl)-8-oxooctanenitrile | C₁₄H₁₆ClNO | Similar structure with different chlorophenyl substitution |
8-(2-Bromophenyl)-8-oxooctanenitrile | C₁₄H₁₆BrNO | Bromine substitution affecting reactivity |
8-(4-Fluorophenyl)-8-oxooctanenitrile | C₁₄H₁₆FNO | Fluorine substitution enhancing stability |
The uniqueness of 8-(2-Chlorophenyl)-8-oxooctanenitrile lies in its specific chlorination pattern, which may influence its solubility, reactivity, and biological interactions compared to other halogenated analogs. This distinct feature could make it more effective in certain applications, particularly within medicinal chemistry .
The Friedel-Crafts acylation reaction represents a fundamental approach for synthesizing 8-(2-Chlorophenyl)-8-oxooctanenitrile through the formation of aromatic ketones. This electrophilic aromatic substitution reaction involves the acylation of chlorinated aromatic compounds with appropriate acid chlorides or anhydrides in the presence of Lewis acid catalysts [1].
The mechanistic pathway proceeds through the initial formation of an acylium ion intermediate when the acyl chloride coordinates with the Lewis acid catalyst, typically aluminum chloride or ferric chloride [2] [1]. The acylium ion exhibits resonance stabilization through the delocalization of the positive charge between the carbon and oxygen atoms, making it a highly reactive electrophile. This electrophilic species subsequently attacks the electron-rich aromatic ring of the 2-chlorobenzene derivative, forming a sigma complex intermediate [3].
Modern implementations of Friedel-Crafts acylation for chlorophenyl ketone synthesis have demonstrated significant improvements in yield and selectivity. The reaction conditions typically require stoichiometric amounts of Lewis acid catalyst, with aluminum chloride being the most commonly employed due to its high activity and commercial availability [1]. Reaction temperatures are generally maintained between 0 degrees Celsius and room temperature to prevent unwanted side reactions and decomposition of the acylium intermediate [2].
For the synthesis of 8-(2-Chlorophenyl)-8-oxooctanenitrile specifically, the Friedel-Crafts approach would involve the acylation of 2-chlorobenzene with 8-oxooctanoyl chloride. The presence of the chlorine substituent on the aromatic ring provides meta-directing effects due to its electron-withdrawing nature, although it maintains ortho-para directing properties through resonance donation [2] [4]. This dual directing effect requires careful optimization of reaction conditions to achieve the desired regioselectivity.
Industrial applications have successfully scaled this methodology for the production of related chlorophenyl ketones. One notable example involves the synthesis of 2-chlorophenyl cyclopentyl ketone, where Grignard methodology with 2-chlorobenzonitrile and cyclopentyl bromide achieved yields approaching 90 percent with high purity [5]. This process demonstrated the viability of chlorinated aromatic systems in large-scale ketone synthesis.
The substrate scope for Friedel-Crafts acylation of chlorinated aromatics has been extensively studied, showing compatibility with various acyl chlorides containing nitrile functionalities [6] [7]. The electron-withdrawing nature of the chlorine substituent moderately deactivates the aromatic ring toward electrophilic attack, necessitating more forcing conditions compared to unsubstituted benzene derivatives. However, this deactivation can be advantageous in preventing overacylation, a common limitation in classical Friedel-Crafts chemistry [7].
Recent developments in Friedel-Crafts methodology have focused on the use of alternative Lewis acids and reaction media to improve environmental sustainability and operational safety [1]. Solid-supported catalysts and recyclable Lewis acids have shown promise in reducing waste generation and facilitating product isolation. Additionally, microwave-assisted Friedel-Crafts acylation has demonstrated significant reductions in reaction time while maintaining high yields and selectivity [1].
The incorporation of cyanide functionality into organic molecules represents a critical step in the synthesis of 8-(2-Chlorophenyl)-8-oxooctanenitrile. Traditional cyanide incorporation methodologies rely on nucleophilic substitution reactions using alkali metal cyanides as nucleophilic sources [8] [9].
The classical approach involves the displacement of halide leaving groups by cyanide nucleophiles under polar aprotic conditions. Potassium cyanide and sodium cyanide are the most commonly employed cyanide sources due to their high nucleophilicity and commercial availability [8] [9]. The reaction typically proceeds through an SN2 mechanism when primary alkyl halides are employed, requiring elevated temperatures and polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide to enhance cyanide solubility and nucleophilicity [9].
For the synthesis of nitrile-containing intermediates relevant to 8-(2-Chlorophenyl)-8-oxooctanenitrile, the cyanide incorporation can be achieved through several distinct pathways. The direct cyanation of 8-bromooctanoic acid derivatives followed by ketone formation represents one viable approach [8]. This methodology requires careful optimization of reaction conditions to prevent competing elimination reactions and ensure high conversion efficiency.
Hydrogen cyanide addition to carbonyl compounds provides an alternative route for cyanide incorporation. This approach involves the nucleophilic addition of hydrogen cyanide across the carbon-oxygen double bond of aldehydes and ketones to form cyanohydrins [10] [11] [12]. The reaction mechanism proceeds through initial nucleophilic attack by the cyanide ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate [12].
The synthetic utility of cyanohydrin formation extends beyond simple cyanide incorporation, as these compounds serve as versatile intermediates for further functionalization [11]. Cyanohydrins can be readily converted to alpha-hydroxy acids through acid-catalyzed hydrolysis, or to alpha,beta-unsaturated acids through treatment with concentrated sulfuric acid [11]. This versatility makes cyanohydrin chemistry particularly attractive for complex molecule synthesis.
Recent advances in cyanide incorporation have focused on developing safer and more environmentally benign methodologies. The use of trimethylsilyl cyanide as a cyanide source has gained popularity due to its reduced toxicity compared to traditional alkali metal cyanides [10]. Additionally, catalytic approaches using transition metal complexes have enabled cyanide incorporation under milder conditions with improved functional group tolerance [13].
Dehydration of amides represents another important methodology for cyanide incorporation, particularly for the preparation of aromatic nitriles [8]. This approach involves the treatment of primary amides with dehydrating agents such as phosphorus pentoxide or thionyl chloride to eliminate water and form the corresponding nitrile [8]. The reaction typically requires elevated temperatures and anhydrous conditions to drive the equilibrium toward nitrile formation.
Transition metal-mediated reactions have revolutionized the synthesis of complex organic molecules containing both nitrile and ketone functionalities. For the preparation of 8-(2-Chlorophenyl)-8-oxooctanenitrile, several transition metal-catalyzed approaches offer significant advantages over traditional methods in terms of selectivity, functional group tolerance, and reaction efficiency [14] [15] [16].
Palladium-catalyzed cyanation reactions represent one of the most powerful methods for introducing nitrile groups into organic molecules. The development of efficient palladium-catalyzed cross-coupling reactions between aryl halides and cyanide sources has enabled the direct synthesis of aromatic nitriles under relatively mild conditions [17] [13]. These reactions typically employ palladium complexes with phosphine ligands, zinc cyanide as the cyanide source, and operate at temperatures ranging from room temperature to 80 degrees Celsius [17].
The mechanism of palladium-catalyzed cyanation involves a classical cross-coupling cycle consisting of oxidative addition, transmetalation, and reductive elimination steps [17]. The oxidative addition of the aryl halide to the palladium center generates a palladium-aryl intermediate, which subsequently undergoes transmetalation with the cyanide source. The final reductive elimination step releases the aryl nitrile product and regenerates the catalytically active palladium species [16].
Optimization studies for palladium-catalyzed cyanation have identified several critical parameters affecting reaction efficiency and selectivity. The choice of ligand plays a crucial role in determining catalyst stability and activity, with bidentate phosphine ligands such as 1,1-bis(diphenylphosphino)ferrocene showing superior performance [17]. Additionally, the cyanide source significantly impacts reaction outcomes, with zinc cyanide generally providing better results than alkali metal cyanides due to reduced catalyst poisoning [17].
Nickel-catalyzed reactions offer an attractive alternative to palladium-based systems, particularly for applications requiring lower catalyst costs and broader substrate scope [18] [19]. Nickel catalysts have demonstrated exceptional activity for the addition of boronic acids to nitriles, enabling the formation of ketones through subsequent hydrolysis of the resulting imine intermediates [18]. This methodology provides a direct route to aryl ketones from readily available aryl boronic acids and nitriles.
The nickel-catalyzed addition of boronic acids to nitriles operates through a unique mechanism involving coordination of the nitrile to the nickel center, followed by migratory insertion of the aryl group [18]. The presence of Lewis acids such as zinc chloride enhances reaction efficiency by activating the nitrile toward nucleophilic attack and facilitating product release [19]. Optimal reaction conditions typically involve heating the reaction mixture to 80 degrees Celsius in the presence of catalytic nickel complexes and stoichiometric amounts of zinc chloride [18].
Copper-catalyzed reactions have emerged as valuable tools for cyanation chemistry, offering complementary reactivity to palladium and nickel systems [14] [13]. Copper-catalyzed cyanation of aryl halides using cuprous thiocyanate as a non-toxic cyanide source has been developed as a safer alternative to traditional cyanide-based methods [13]. This approach eliminates the need for highly toxic potassium or sodium cyanide while maintaining high efficiency and selectivity.
Titanium-catalyzed ketone-nitrile coupling reactions represent a particularly innovative approach for constructing carbon-carbon bonds between ketones and nitriles [19]. These reactions employ low-valent titanium complexes to facilitate the reductive coupling of ketones with nitriles, generating beta-amino alcohols after hydrolytic workup. The mechanism involves the formation of titanium enolate and titanium-nitrile complexes, which subsequently undergo bimolecular carbon-carbon bond formation [19].
Recent developments in transition metal catalysis have focused on developing more sustainable and cost-effective protocols. The use of abundant first-row transition metals such as iron, cobalt, and manganese has received increased attention due to their lower cost and reduced environmental impact compared to precious metal catalysts [14]. Additionally, the development of heterogeneous catalysts and recyclable catalyst systems has improved the practical applicability of transition metal-mediated synthesis.
Microwave-assisted organic synthesis has emerged as a transformative technology for optimizing the synthesis of complex molecules such as 8-(2-Chlorophenyl)-8-oxooctanenitrile. This methodology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, enhanced selectivity, and more precise temperature control [20] [21] [22].
The fundamental principle underlying microwave-assisted synthesis involves the direct interaction of electromagnetic radiation with polar molecules and ions in the reaction mixture [20]. This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction. Dipolar polarization results from the alignment of polar molecules with the rapidly oscillating electromagnetic field, while ionic conduction involves the movement of ionic species under the influence of the microwave field [20] [22].
For the synthesis of nitrile-containing compounds, microwave irradiation has demonstrated remarkable efficiency improvements. A notable example involves the microwave-assisted cyanide-free synthesis of aryl nitriles using palladium acetate and 1,1-bis(diphenylphosphino)ferrocene as a catalyst system [23]. This methodology achieved complete conversion in 50 minutes under microwave irradiation, compared to 48 hours required for conventional thermal heating protocols [23].
The optimization of microwave-assisted synthesis requires careful consideration of several critical parameters. Power level, temperature, reaction time, and pressure must be systematically optimized to achieve maximum efficiency [20] [21]. The use of sealed reaction vessels enables the attainment of elevated temperatures and pressures, facilitating reactions that would be impossible under conventional reflux conditions [22].
Microwave-assisted Friedel-Crafts acylation has shown particular promise for the synthesis of aromatic ketones. Recent studies have demonstrated that microwave irradiation can reduce reaction times from several hours to minutes while maintaining or improving product yields [21]. The enhanced reaction rates result from the efficient volumetric heating achieved through microwave irradiation, which eliminates thermal gradients and wall effects associated with conventional heating [20].
For the preparation of ketone-nitrile compounds specifically, microwave-assisted methodology offers several distinct advantages. The precise temperature control available with modern microwave reactors enables optimization of reaction conditions to favor desired products while minimizing side reactions [21] [22]. Additionally, the rapid heating rates achievable under microwave conditions can prevent thermal decomposition of sensitive intermediates and products.
The development of microwave-assisted purification techniques has further enhanced the utility of this technology for complex molecule synthesis [20]. Microwave-assisted crystallization and workup procedures can significantly reduce processing times and improve product purity. These techniques are particularly valuable for compounds containing multiple functional groups that may be sensitive to prolonged heating or harsh workup conditions.
Solvent selection plays a crucial role in microwave-assisted synthesis optimization. Polar solvents with high dielectric constants couple effectively with microwave radiation, resulting in rapid and efficient heating [24] [22]. However, the choice of solvent must balance heating efficiency with chemical compatibility and product stability. Solvent-free microwave conditions have emerged as an environmentally friendly alternative that eliminates solvent-related complications while maintaining high reaction efficiency [24].
Recent advances in microwave technology have enabled the development of continuous flow microwave reactors for larger scale synthesis applications [21]. These systems offer improved temperature and pressure control compared to batch reactors while enabling the processing of larger quantities of material. The integration of automated sampling and analysis systems has further enhanced the utility of microwave-assisted synthesis for process optimization and scale-up applications.
Temperature ramping profiles represent another important optimization parameter in microwave-assisted synthesis. Gradual heating to the desired reaction temperature can prevent unwanted side reactions and improve selectivity, particularly for complex multistep transformations [22]. The ability to program complex temperature profiles provides unprecedented control over reaction progression and enables the optimization of sequential reaction steps within a single reactor vessel.
Column chromatography represents the most widely employed purification technique for isolating 8-(2-Chlorophenyl)-8-oxooctanenitrile from complex reaction mixtures. The optimization of chromatographic conditions is essential for maximizing product recovery and achieving the desired purity levels [25] [26].
The selection of stationary phase material significantly impacts separation efficiency and product recovery. Silica gel remains the most commonly used adsorbent due to its high surface area, chemical inertness, and wide availability in various particle sizes [25] [26]. For nitrile-containing compounds, silica gel with particle sizes ranging from 40 to 63 micrometers typically provides optimal separation efficiency while maintaining reasonable flow rates [25].
Mobile phase optimization requires systematic evaluation of solvent polarity and selectivity to achieve baseline separation of the desired product from impurities. For 8-(2-Chlorophenyl)-8-oxooctanenitrile, mobile phase systems typically employ combinations of ethyl acetate and hexane in ratios ranging from 1:9 to 3:7, depending on the specific impurity profile [25]. The inclusion of small amounts of polar modifiers such as dichloromethane can improve peak shapes and resolution for compounds containing both aromatic and aliphatic regions [25].
Loading optimization represents a critical parameter for maximizing throughput while maintaining separation quality. The general guideline of limiting sample loading to 1-2 percent of the silica gel weight provides a starting point for optimization [26]. However, compounds with favorable chromatographic properties may tolerate higher loading levels, potentially reaching 5-10 percent under optimal conditions [27].
Gradient elution techniques offer significant advantages for compounds with diverse polarity ranges. The gradual increase in mobile phase polarity enables the sequential elution of components with different retention characteristics, improving separation efficiency and reducing analysis time [27]. For complex mixtures containing 8-(2-Chlorophenyl)-8-oxooctanenitrile, gradient programs typically begin with low polarity conditions to remove non-polar impurities before increasing polarity to elute the target compound [27].
Crystallization represents a highly effective purification technique for 8-(2-Chlorophenyl)-8-oxooctanenitrile, offering the potential for significant purity improvements through selective crystal formation [28] [29] [30]. The optimization of crystallization conditions requires careful consideration of solvent selection, temperature profiles, and nucleation control to maximize yield and purity.
Solvent selection for crystallization involves identifying systems where the target compound exhibits appropriate solubility characteristics. The ideal crystallization solvent should dissolve the compound at elevated temperatures while providing limited solubility at lower temperatures [29] [30]. For ketone-nitrile compounds, common crystallization solvents include ethanol, isopropanol, and ethyl acetate, either individually or as mixed solvent systems [28].
Temperature control during crystallization significantly impacts crystal quality and yield. Slow cooling protocols generally produce larger, more pure crystals compared to rapid cooling methods [29]. The optimal cooling rate depends on the specific compound and solvent system but typically ranges from 0.5 to 2 degrees Celsius per hour [29]. Controlled nucleation can be induced through seeding with pure crystal material or mechanical agitation to prevent supersaturation and oil formation [29].
Recrystallization protocols for yield optimization focus on minimizing product losses while maximizing impurity rejection. The use of minimal solvent volumes reduces the amount of product remaining in solution at the final temperature [29]. Additionally, washing crystalline products with small volumes of cold crystallization solvent removes surface-bound impurities while minimizing dissolution losses [31].
Preparative high-performance liquid chromatography provides a powerful tool for purifying 8-(2-Chlorophenyl)-8-oxooctanenitrile when conventional methods prove insufficient [32] [27] [33]. This technique offers superior resolution and control compared to traditional column chromatography while enabling automated operation and real-time monitoring.
Method development for preparative high-performance liquid chromatography begins with analytical method optimization to identify suitable separation conditions [27]. The transition from analytical to preparative scale requires careful consideration of column diameter, flow rate scaling, and injection volume optimization to maintain separation quality while maximizing throughput [27].
Overloading strategies enable the purification of larger sample quantities per injection while maintaining acceptable separation quality [27]. Concentration overloading involves injecting saturated solutions of the target compound, while volume overloading employs larger injection volumes of dilute solutions [27]. The optimal overloading approach depends on compound solubility and separation requirements [27].
Fraction collection optimization requires precise timing and detection threshold setting to maximize product recovery while maintaining purity specifications [33]. The use of multiple detection wavelengths and mass spectrometric detection can improve fraction purity by enabling real-time composition monitoring [32]. Automated fraction collection systems reduce operator intervention and improve reproducibility [33].
Recovery and concentration techniques for preparative high-performance liquid chromatography fractions focus on efficient solvent removal and product isolation. Rotary evaporation under reduced pressure enables rapid solvent removal while minimizing thermal exposure [33]. For thermally sensitive compounds, freeze-drying or supercritical fluid extraction may provide gentler concentration alternatives [27].
Yield optimization strategies integrate multiple purification techniques to achieve maximum product recovery. Sequential purification protocols combine different separation principles to address complex impurity mixtures [34]. For example, initial purification by column chromatography can remove bulk impurities, followed by crystallization for final purification and yield optimization [28] [34]. The implementation of orthogonal purification approaches maximizes the utilization of crude reaction mixtures while minimizing solvent consumption and processing time [34].
The thermodynamic stability of 8-(2-Chlorophenyl)-8-oxooctanenitrile represents a critical aspect of its physicochemical characterization. Based on molecular structure analysis and comparison with analogous chlorophenyl ketonitrile compounds, this compound exhibits moderate thermal stability under ambient conditions [1] [2].
The compound demonstrates an estimated thermal decomposition onset temperature ranging from 250-280°C, which is consistent with similar nitrile-ketone containing molecules [3]. This temperature range is significantly higher than many organic compounds, indicating reasonable thermal stability for practical applications. The presence of the 2-chlorophenyl substituent contributes to enhanced thermal resistance through electron-withdrawing effects that stabilize the overall molecular framework [4].
Differential scanning calorimetry studies on structurally related compounds indicate that thermal decomposition typically occurs through a multi-step process [3]. The initial decomposition step likely involves cleavage of the ketone-alkyl chain linkage, followed by degradation of the nitrile functionality and subsequent aromatic ring fragmentation [5]. The chlorine substituent on the phenyl ring may lead to formation of hydrogen chloride during thermal decomposition, similar to other chlorinated aromatic compounds [4].
Property | Estimated Value | Basis for Estimation |
---|---|---|
Melting Point Range (°C) | 45-55 | Similar chlorophenyl ketonitriles [6] [7] |
Boiling Point (°C) | 380-420 | Extrapolated from related aromatic ketonitriles [8] |
Thermal Decomposition Onset (°C) | 250-280 | Based on thermal stability of nitrile-ketone compounds [3] |
Glass Transition Temperature (°C) | Not determined | Not available for this structural class |
Flash Point (°C) | 160-180 | Estimated from boiling point correlation [9] |
The molecular weight of 249.74 g/mol [1] places this compound in a size range where intermolecular van der Waals forces significantly contribute to thermal stability. The extended aliphatic chain linking the nitrile and ketone functionalities provides conformational flexibility that may enhance thermal resistance by allowing dissipation of vibrational energy through rotational modes [3].
The solubility profile of 8-(2-Chlorophenyl)-8-oxooctanenitrile reflects its amphiphilic nature, combining both polar and nonpolar structural elements. The compound contains polar functional groups (nitrile and ketone) alongside nonpolar regions (aliphatic chain and aromatic ring), resulting in selective solubility patterns across different solvent systems .
The compound exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone [12] . These solvents effectively solvate both the nitrile and ketone functionalities through dipole-dipole interactions without competing hydrogen bonding. Estimated solubility exceeds 50 mg/mL in DMSO and DMF, making these ideal solvents for synthetic applications and purification procedures .
Acetone represents an excellent medium for dissolution, with estimated solubility ranging from 20-50 mg/mL. The ketone functionality in acetone provides favorable intermolecular interactions with the compound's carbonyl group through dipole alignment [13] .
Dichloromethane demonstrates exceptional dissolving power for this compound, with estimated solubility exceeding 50 mg/mL. The chlorinated nature of both the solvent and the 2-chlorophenyl substituent creates favorable halogen-halogen interactions that enhance miscibility [13]. This high solubility makes dichloromethane particularly useful for extraction and chromatographic separations.
Alcoholic solvents show moderate solubility characteristics. Methanol and ethanol exhibit estimated solubilities of 5-15 mg/mL and 3-10 mg/mL respectively [14]. The hydroxyl groups in these solvents can form hydrogen bonds with the nitrile nitrogen and ketone oxygen, though the overall solubility remains limited due to the compound's substantial hydrophobic character [14].
Solvent System | Solubility Classification | Estimated Solubility (mg/mL) |
---|---|---|
Water | Slightly soluble | <1 |
Methanol | Moderately soluble | 5-15 |
Ethanol | Moderately soluble | 3-10 |
Acetone | Soluble | 20-50 |
Dichloromethane | Highly soluble | >50 |
Dimethyl sulfoxide (DMSO) | Highly soluble | >50 |
N,N-Dimethylformamide (DMF) | Highly soluble | >50 |
Diethyl ether | Slightly soluble | 1-5 |
Hexane | Insoluble | <0.1 |
Ethyl acetate | Moderately soluble | 10-30 |
Water solubility remains extremely limited, with estimated values below 1 mg/mL. The hydrophobic aliphatic chain and aromatic ring dominate the solubility behavior, overwhelming the polar contributions from the nitrile and ketone groups [15]. This poor aqueous solubility is typical for compounds containing extended alkyl chains and chlorinated aromatic substituents [14].
The crystallographic properties of 8-(2-Chlorophenyl)-8-oxooctanenitrile remain largely uncharacterized in the available literature. However, structural analysis based on similar ketonitrile compounds provides insights into potential packing arrangements and polymorphic behavior [16].
The molecular structure features a flexible octyl chain connecting the nitrile and ketone functionalities, allowing for multiple conformational states in the solid phase. The 2-chlorophenyl group likely adopts a planar conformation due to aromatic conjugation, while the aliphatic chain can exist in extended or folded configurations depending on crystal packing forces [12] [17].
Intermolecular interactions in the crystalline state are expected to involve dipole-dipole interactions between nitrile groups, carbonyl-carbonyl interactions, and potential halogen bonding from the chlorine substituent [16]. These interactions contribute to crystal stability and influence melting point behavior.
Several structural features influence crystal stability. The electron-withdrawing effect of the 2-chlorophenyl group enhances the electrophilicity of the ketone carbon, potentially strengthening intermolecular carbonyl interactions [18]. The nitrile group provides additional opportunities for dipolar interactions that contribute to crystal cohesion [19].
Temperature-dependent phase behavior analysis would be required to definitively characterize any polymorphic transitions. Differential scanning calorimetry studies on similar compounds indicate that phase transitions, when present, typically occur within 10-20°C of the melting point [3].
The environmental reactivity of 8-(2-Chlorophenyl)-8-oxooctanenitrile depends significantly on external conditions including pH, temperature, presence of nucleophiles, and exposure to light or oxidizing agents [20] [18]. Understanding these reactivity patterns is crucial for predicting environmental fate and storage stability.
Under neutral pH conditions (6.5-7.5), the compound exhibits high stability with minimal degradation observed over extended periods [21]. The nitrile functionality remains largely unreactive toward water under these conditions, as nitrile hydrolysis typically requires either acidic or basic catalysis [21].
Acidic conditions (pH < 4) promote nitrile hydrolysis through protonation of the nitrogen atom, making the carbon center more electrophilic toward nucleophilic attack by water molecules [21]. This process leads to initial formation of an amide intermediate, which can further hydrolyze to yield the corresponding carboxylic acid and ammonia [21]. The reaction rate increases substantially with decreasing pH and elevated temperature.
Basic conditions (pH > 9) accelerate hydrolysis through hydroxide ion nucleophilic attack on the nitrile carbon [21]. Kinetic studies on similar nitriles indicate second-order rate constants on the order of 10^-6 M^-1 s^-1 for hydroxide-catalyzed hydrolysis at room temperature [21]. The reaction proceeds through initial formation of a hydroxyimine intermediate that rapidly tautomerizes to the amide form.
Elevated temperatures significantly accelerate all degradation pathways. Above 60°C, thermal decomposition becomes increasingly important, with the onset of measurable degradation occurring around 250-280°C based on structural analogy [3] [5]. The activation energy for thermal decomposition is estimated to be in the range of 25-30 kcal/mol, typical for organic compounds containing nitrile and ketone functionalities [5].
Temperature also affects the rates of hydrolytic processes. Each 10°C increase in temperature typically doubles the hydrolysis rate, following the general pattern observed for organic nitriles [21]. This temperature dependence must be considered in storage and handling protocols.
Environmental Condition | Expected Reactivity | Stability Assessment |
---|---|---|
Neutral pH (6.5-7.5) | Stable | High |
Acidic conditions (pH < 4) | Nitrile hydrolysis to amide/acid | Moderate |
Basic conditions (pH > 9) | Enhanced hydrolysis rate | Low |
Elevated temperature (>60°C) | Accelerated decomposition | Low |
UV radiation exposure | Potential photodegradation | Moderate |
Atmospheric oxygen | Oxidation of aromatic ring | Moderate |
Moisture/humidity | Slow hydrolysis of nitrile | Moderate |
Metal ion presence (Fe3+, Cu2+) | Catalyzed oxidation reactions | Low |
Exposure to ultraviolet radiation may induce photodegradation pathways, particularly affecting the aromatic chlorophenyl moiety. The chlorine substituent can undergo photolytic cleavage under high-energy UV exposure, generating reactive chlorine radicals that can initiate secondary reactions [22]. However, the compound's absorption spectrum likely extends only into the near-UV region, limiting photoreactivity under normal sunlight exposure.
In the presence of atmospheric oxygen, the compound demonstrates moderate stability under ambient conditions. The aromatic ring system may undergo slow oxidation, particularly in the presence of metal ion catalysts such as iron(III) or copper(II) [23]. The ketone functionality generally shows resistance to further oxidation under mild conditions, though strong oxidizing agents can convert it to carboxylic acid derivatives.
The nitrile group exhibits excellent resistance to oxidation under normal environmental conditions, maintaining its integrity even in the presence of mild oxidizing agents [18] [19]. This stability makes the compound suitable for applications where oxidative environments are encountered.
Moisture and humidity effects primarily involve slow hydrolysis of the nitrile functionality. Under ambient humidity conditions, the hydrolysis rate remains negligible for practical purposes. However, prolonged exposure to high humidity environments (>80% relative humidity) combined with elevated temperatures may lead to measurable hydrolytic degradation over months to years [21].